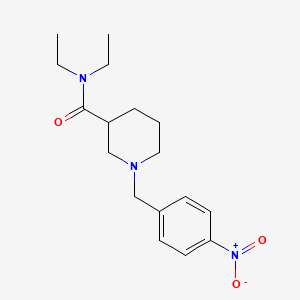![molecular formula C16H9Cl3F3NO B5012175 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor and has been used to study the role of this receptor in various physiological processes.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide acts as a selective antagonist of the mu-opioid receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the effects of opioids on the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the analgesic effects of opioids, reduce the rewarding effects of drugs of abuse, and decrease the stress response in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the specific effects of this receptor without interference from other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide. One area of interest is the development of more potent and selective mu-opioid receptor antagonists. Another area of interest is the investigation of the role of the mu-opioid receptor in the regulation of mood and emotions. Additionally, there is interest in exploring the potential therapeutic applications of mu-opioid receptor antagonists for the treatment of addiction and other disorders.
Synthesemethoden
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide can be synthesized by reacting 4-chloro-2-(trifluoromethyl)aniline with 2,4-dichlorophenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide has been used in numerous scientific studies to investigate the role of the mu-opioid receptor in various physiological processes. It has been used to study the effects of opioids on pain perception, addiction, and reward pathways in the brain. This compound has also been used to investigate the role of the mu-opioid receptor in the regulation of stress and anxiety.
Eigenschaften
IUPAC Name |
(E)-N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3F3NO/c17-10-4-5-14(12(7-10)16(20,21)22)23-15(24)6-2-9-1-3-11(18)8-13(9)19/h1-8H,(H,23,24)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODBMANIUQFPNZ-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B5012152.png)

![1-[(4-tert-butylphenyl)sulfonyl]proline](/img/structure/B5012162.png)

![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![3-(2-hydroxyphenyl)-3-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B5012183.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)